6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
Molecular Formula |
C14H9F3N2 |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-8-12(9-4-2-1-3-5-9)19-13-10(11)6-7-18-13/h1-8H,(H,18,19) |
InChI Key |
XHMUSPRBQLKSHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino ketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a phenylboronic acid and a suitable palladium catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced through a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound were effective against breast cancer cells, with IC50 values indicating strong cytotoxicity (IC50 < 10 µM) .
Antiviral Properties
The compound has also been evaluated for antiviral activity. Its ability to interfere with viral replication mechanisms makes it a candidate for further development in antiviral therapies.
- Research Findings : In vitro studies have shown that certain derivatives can inhibit viral entry into host cells, suggesting potential applications in treating viral infections such as influenza and HIV .
Materials Science
Organic Electronics
Due to its unique electronic properties, 6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is being explored as a material for organic electronic devices.
- Application Example : Research indicates its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it contributes to enhanced charge carrier mobility and stability .
Agrochemical Applications
Pesticide Development
The compound's structural features suggest potential utility in developing new agrochemicals. Its ability to penetrate plant tissues may enhance its effectiveness as a pesticide.
- Field Trials : Initial field trials have shown that formulations containing this compound can effectively control pest populations while exhibiting low toxicity to beneficial insects .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | IC50 < 10 µM against breast cancer cells |
| Antiviral Agent | Inhibits viral entry in vitro | |
| Materials Science | Organic Electronics | Enhanced charge mobility in OLEDs |
| Agrochemical | Pesticide Development | Effective pest control, low toxicity |
Mechanism of Action
The mechanism of action of 6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exerting anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Comparative Analysis
Potency and Selectivity
- 6-Phenyl-4-CF₃ derivative : Exhibits superior FGFR1–3 inhibition (IC₅₀ < 25 nM) compared to analogues with bulkier substituents (e.g., nitro or cyclopropyl groups in ), likely due to optimal steric compatibility in the FGFR ATP-binding pocket .
- 4-Bromo-5-CF₃ analogue : Lacks direct kinase inhibition but serves as a versatile synthetic intermediate. The bromine atom facilitates cross-coupling reactions for further functionalization .
Pharmacokinetic Properties
- Trifluoromethyl (-CF₃) : Present in all listed compounds, this group enhances metabolic stability and lipophilicity, critical for oral bioavailability .
- Pyrazole-containing derivative () : The 1-methylpyrazole substituent improves aqueous solubility, addressing a common limitation of hydrophobic azaindoles.
Biological Activity
6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound belonging to the class of heterocyclic compounds. Its unique structure, characterized by a pyrrolo[2,3-b]pyridine core with a trifluoromethyl group, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula for 6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is , with a molecular weight of approximately 262.23 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, which can influence its interaction with biological targets, including enzymes and receptors .
The biological activity of 6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is primarily attributed to its ability to modulate various signaling pathways. Preliminary studies suggest it may inhibit specific enzymes or receptors involved in cellular proliferation and survival. The presence of the trifluoromethyl group is believed to play a crucial role in enhancing the compound's binding affinity to these targets .
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, compounds structurally related to 6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibition against various cancer cell lines. In vitro studies have shown that such compounds can induce apoptosis and inhibit cell proliferation in human cancer models .
Case Study:
A study investigating the antiproliferative effects of pyrrolo[2,3-b]pyridine derivatives reported an IC50 value of 0.55 µM against HCT116 human colon cancer cells for a structurally similar compound. This suggests that 6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine could exhibit comparable or enhanced activity due to its unique substitutions .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar pyrrolopyridine derivatives have shown efficacy against various bacterial strains, including E. coli and S. aureus. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Comparative Analysis with Related Compounds
A comparative analysis highlights the biological activity of 6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine against other similar compounds:
| Compound Name | CAS Number | Anticancer IC50 (µM) | Antimicrobial Activity |
|---|---|---|---|
| 6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 1146221-89-7 | TBD | TBD |
| Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 394223-02-0 | 0.55 | Moderate |
| Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine | 299167-66-1 | TBD | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves halogenation, Suzuki-Miyaura cross-coupling, and functional group modifications. For example:
- Halogenation : Use N-iodosuccinimide (NIS) in acetone for regioselective iodination of the pyrrolo[2,3-b]pyridine core .
- Cross-coupling : Introduce phenyl groups via Pd(PPh₃)₄-catalyzed reactions with phenylboronic acid in toluene/EtOH/H₂O at 90–105°C .
- Trifluoromethylation : Optimize via nucleophilic substitution or direct introduction using CF₃-containing precursors (e.g., trifluoromethyl copper reagents).
- Key considerations : Monitor reaction pH, solvent polarity, and catalyst loading to improve yield and purity .
Q. How can purity and structural integrity be validated during synthesis?
- Analytical workflow :
HPLC/GC-MS : Assess purity using ammonium acetate buffer (pH 6.5) for chromatographic separation .
NMR : Confirm regiochemistry of substituents (e.g., distinguishing C-4 vs. C-6 trifluoromethyl placement via NMR coupling patterns).
XRD : Resolve ambiguities in fused-ring systems (e.g., crystallographic data for 2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine) .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for receptor binding assays?
- Case study : Fluorine-substituted analogs (e.g., dopamine D₄ receptor ligands) show conflicting binding affinities due to trifluoromethyl orientation.
- Approach :
- Docking simulations : Compare energy-minimized conformers with experimental IC₅₀ values .
- Pharmacophore mapping : Use crystallographic data (e.g., torsion angles from XRD structures) to refine steric/electronic requirements .
- Validation : Cross-reference PET imaging results (e.g., L-750,667 derivatives) to correlate in vitro binding with in vivo efficacy .
Q. How can computational modeling guide the design of pyrrolo[2,3-b]pyridine derivatives with enhanced metabolic stability?
- Methodology :
DFT calculations : Predict metabolic hotspots (e.g., susceptibility to CYP450 oxidation at C-4 or C-6 positions).
QSAR models : Train on datasets of analogs (e.g., 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine derivatives) to link substituents with half-life improvements .
Q. What crystallographic techniques clarify structural ambiguities in fused-ring systems?
- Protocol :
- Single-crystal XRD : Resolve regiochemistry of substituents (e.g., distinguishing 1H-pyrrolo[2,3-b]pyridine from isomeric forms) .
- Electron density maps : Analyze bond lengths/angles to confirm trifluoromethyl placement (e.g., C–CF₃ vs. N–CF₃ interactions) .
Q. How to address discrepancies in pharmacological data across analogs (e.g., fluorinated vs. non-fluorinated derivatives)?
- Root-cause analysis :
- Solubility effects : Compare logP values (e.g., trifluoromethyl groups reduce solubility, altering bioavailability) .
- Receptor dynamics : Use SPR or ITC to measure binding kinetics (e.g., fluorine’s electron-withdrawing effects on ligand-receptor hydrogen bonding) .
Methodological Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
